molecular formula C10H7BrClNO B186402 3-Bromo-4-chloro-8-methoxyquinoline CAS No. 142781-92-8

3-Bromo-4-chloro-8-methoxyquinoline

Cat. No. B186402
M. Wt: 272.52 g/mol
InChI Key: KNCYGWUHMJIGOQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H7BrClNO . It is a solid substance and its molecular weight is 272.53 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-8-methoxyquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . It has a bromine atom at the 3rd position, a chlorine atom at the 4th position, and a methoxy group (-OCH3) at the 8th position .


Physical And Chemical Properties Analysis

3-Bromo-4-chloro-8-methoxyquinoline is predicted to have a boiling point of 341.1±37.0 °C and a density of 1.613±0.06 g/cm3 . Its pKa is predicted to be -0.60±0.41 .

Scientific Research Applications

  • Regioselective Alkoxydehalogenation : Osborne and Miller (1993) explored the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, revealing insights into the bromination of methoxyquinolines (Osborne & Miller, 1993).

  • Skraup-Type Synthesis : Lamberth et al. (2014) used 2,2,3-Tribromopropanal for transforming various substituted anilines into 3-bromo-6-methoxyquinolines, leading to 3-bromoquinolin-6-ols, indicating a method for synthesizing halogenated quinolines (Lamberth et al., 2014).

  • Chemosensor for Cadmium : Prodi et al. (2001) characterized a compound where 5-Chloro-8-methoxyquinoline was appended to diaza-18-crown-6, showcasing its potential as a selective chemosensor for Cd 2+ ions (Prodi et al., 2001).

  • Synthesis and DFT Study : Zhou et al. (2022) conducted a synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-methoxyquinoline compounds, providing insights into the molecular structure and properties of such compounds (Zhou et al., 2022).

  • Biological Activity : Bai et al. (2012) explored the biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl) methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, indicating its potential as an antimicrobial agent (Bai et al., 2012).

  • Anti-TB Drug Synthesis : Sun Tie-min (2009) synthesized a quinoline-TMC-207 derivative, a potential anti-TB drug, from a methoxyquinoline intermediate (Sun Tie-min, 2009).

Safety And Hazards

3-Bromo-4-chloro-8-methoxyquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .

Future Directions

While specific future directions for research on 3-Bromo-4-chloro-8-methoxyquinoline are not available in the retrieved data, quinoline derivatives are of significant interest in various fields of research and industry. They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

3-bromo-4-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCYGWUHMJIGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567138
Record name 3-Bromo-4-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-8-methoxyquinoline

CAS RN

142781-92-8
Record name 3-Bromo-4-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloro-8-methoxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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